5-Bromo-4-cyano-2-(difluoromethyl)benzoic acid

Description

Overview of 5-Bromo-4-cyano-2-(difluoromethyl)benzoic Acid

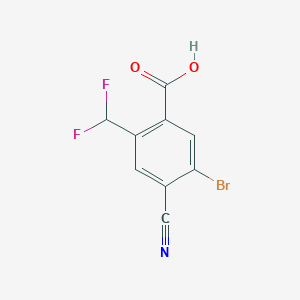

5-Bromo-4-cyano-2-(difluoromethyl)benzoic acid (CAS: 1805592-21-5) is a halogenated benzoic acid derivative with the molecular formula $$ \text{C}9\text{H}4\text{BrF}2\text{NO}2 $$ and a molecular weight of 276.03 g/mol. Its structure features a benzoic acid backbone substituted with bromine (Br) at position 5, a cyano group (–CN) at position 4, and a difluoromethyl group (–CF$$_2$$H) at position 2 (Figure 1). These functional groups confer distinct electronic and steric properties, making the compound a versatile intermediate in organic synthesis and drug discovery.

Table 1: Key Molecular Properties

Historical Context and Discovery

The compound emerged in the early 21st century as part of efforts to develop fluorinated aromatic building blocks for pharmaceuticals. Early synthetic routes involved bromination and difluoromethylation of pre-functionalized benzoic acids. For example, palladium-catalyzed cross-coupling reactions enabled the introduction of difluoromethyl groups, while cyano groups were incorporated via nucleophilic substitution. Patent filings from 2016–2021 highlight its utility in synthesizing kinase inhibitors and anticancer agents. The development of automated purification techniques, such as high-performance liquid chromatography (HPLC), later improved access to high-purity batches for research.

Relevance in Contemporary Chemical Research

In modern research, 5-bromo-4-cyano-2-(difluoromethyl)benzoic acid serves three primary roles:

- Pharmaceutical Intermediate : Its bromine and cyano groups facilitate Suzuki–Miyaura couplings to generate biaryl structures, a common motif in drug candidates. Derivatives of this compound, such as TQFL19, exhibit potent cytotoxicity against triple-negative breast cancer cells.

- Material Science : The difluoromethyl group enhances thermal stability in polymers, while the electron-withdrawing cyano group modulates electronic properties in organic semiconductors.

- Agrochemical Development : It is a precursor to herbicides targeting acetolactate synthase (ALS), a key enzyme in plant amino acid biosynthesis.

Objectives and Scope of the Review

This review consolidates advances in the synthesis, structural characterization, and applications of 5-bromo-4-cyano-2-(difluoromethyl)benzoic acid. Key objectives include:

- Evaluating synthetic methodologies and their efficiency.

- Analyzing spectroscopic and crystallographic data.

- Assessing its role in medicinal chemistry and materials science.

- Identifying unresolved challenges, such as scalability of multi-step syntheses.

Properties

IUPAC Name |

5-bromo-4-cyano-2-(difluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrF2NO2/c10-7-2-6(9(14)15)5(8(11)12)1-4(7)3-13/h1-2,8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUBZNVBYHIQMIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1C(F)F)C(=O)O)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthesis Strategy

Starting Material Selection : The synthesis often begins with a suitable aromatic compound, such as a benzoic acid derivative, which can be modified through various functional group transformations.

Bromination : Introduction of a bromine atom can be achieved using brominating agents like N-bromosuccinimide (NBS) or liquid bromine in the presence of a base and a solvent.

Cyano Group Introduction : The cyano group can be introduced via a Sandmeyer reaction or by using cyanide sources like cuprous cyanide under nitrogen protection.

Difluoromethylation : This step involves the introduction of a difluoromethyl group, which can be challenging and may require specialized reagents or conditions.

Data and Findings

Currently, there is no specific data available for the synthesis of 5-Bromo-4-cyano-2-(difluoromethyl)benzoic acid . However, related compounds like 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester have been synthesized using two-step reactions involving iodination followed by cyanation.

| Compound | Synthesis Steps | Yield | Conditions |

|---|---|---|---|

| 4-Bromo-2-cyano-5-fluorobenzoic acid methyl ester | Iodination followed by cyanation | 91% | 0-5°C for iodination, 80°C for cyanation under N₂ protection |

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-cyano-2-(difluoromethyl)benzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The cyano group can be reduced to an amine, while the benzoic acid moiety can undergo oxidation to form corresponding carboxylates.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

Oxidation and Reduction: Reducing agents like lithium aluminum hydride or oxidizing agents such as potassium permanganate.

Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products

The major products formed from these reactions include various substituted benzoic acids, amines, and biaryl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

The compound serves as a crucial intermediate in the synthesis of various drug molecules. Its unique chemical structure allows for modifications that enhance the therapeutic properties of resultant compounds. Key applications include:

- Anti-inflammatory Agents : The compound has been utilized in the development of drugs targeting inflammatory pathways. Its structural features can enhance binding affinity to specific biological targets, potentially leading to more effective treatments.

- Anticancer Research : Studies indicate that derivatives of this compound can inhibit tumor growth by disrupting protein-protein interactions essential for cancer cell proliferation. For instance, research has focused on its role in inhibiting MYC oncogene activity, which is critical in many cancers .

- Biochemical Assays : The compound is employed as a probe in molecular biology studies, aiding in the development of assays that evaluate enzyme activity and receptor interactions .

Agrochemical Applications

In agriculture, 5-Bromo-4-cyano-2-(difluoromethyl)benzoic acid is being explored for its potential as an herbicide and pesticide. Its ability to interfere with specific biological pathways makes it useful for:

- Herbicides : The compound can disrupt essential metabolic processes in plants, providing a mechanism for controlling unwanted vegetation.

- Pesticides : Similar to its herbicidal properties, it can target pests by affecting their biological systems, leading to effective pest management strategies.

Material Science Applications

The unique electronic properties of 5-Bromo-4-cyano-2-(difluoromethyl)benzoic acid make it valuable in material science:

- Polymer Synthesis : It is used as a building block for synthesizing advanced polymers with tailored properties suitable for various industrial applications.

- Liquid Crystals : The compound's structural characteristics lend themselves to applications in liquid crystal technologies, which are pivotal in display technologies.

Mechanism of Action

The mechanism of action of 5-Bromo-4-cyano-2-(difluoromethyl)benzoic acid involves its interaction with various molecular targets. The bromine and cyano groups can participate in electrophilic and nucleophilic interactions, respectively, while the difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

Table 1: Substituent Effects on Key Properties

Key Findings :

- The cyano group in the target compound increases acidity compared to fluorine-substituted analogs, making it more reactive in esterification or amidation reactions.

- Difluoromethyl (CF₂H) balances lipophilicity and metabolic stability better than trifluoromethyl (CF₃), which may reduce bioavailability due to excessive hydrophobicity .

Toxicity Predictions Using QSTR Models

Table 2: Predicted Acute Toxicity (LD₅₀) Based on Molecular Connectivity Indices

Key Findings :

Environmental Persistence and Removal Efficiency

- Benzoic acid derivatives with smaller molecular weights (<350 Da) exhibit >90% removal via ion-exchange resins (e.g., benzoic acid: 93% removal) .

- The target compound’s bulky substituents (CF₂H, CN) may reduce removal efficiency due to steric hindrance, similar to tannic acid (1701 Da), which shows <10% removal at high concentrations .

Biological Activity

5-Bromo-4-cyano-2-(difluoromethyl)benzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 5-Bromo-4-cyano-2-(difluoromethyl)benzoic acid includes a bromine atom, a cyano group, and a difluoromethyl substituent on a benzoic acid framework. Its molecular formula is , with a molecular weight of approximately 304.09 g/mol. The presence of halogen atoms (bromine and fluorine) enhances its lipophilicity, which is crucial for biological activity.

The mechanism of action for 5-Bromo-4-cyano-2-(difluoromethyl)benzoic acid is primarily attributed to its interactions with biological targets such as enzymes and receptors. The difluoromethyl group increases membrane permeability, allowing the compound to effectively penetrate cellular barriers. The cyano group can participate in various biochemical interactions, potentially leading to the modulation of enzyme activity or receptor signaling pathways.

Biological Activities

Research indicates that 5-Bromo-4-cyano-2-(difluoromethyl)benzoic acid exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures have shown antimicrobial properties, making this compound a candidate for further exploration in this area.

- Anticancer Potential : The compound has been investigated for its potential as an anticancer agent. Its structural similarities to known anticancer drugs suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- Enzyme Inhibition : The interaction of the cyano group with specific enzymes could lead to inhibition of their activity, which is critical in various therapeutic applications .

Case Studies and Experimental Data

Several studies have reported on the biological activity and potential applications of 5-Bromo-4-cyano-2-(difluoromethyl)benzoic acid:

- In Vitro Studies : In vitro assays have demonstrated that derivatives of this compound exhibit significant activity against various cancer cell lines, suggesting its potential as a lead compound for drug development .

- Animal Models : In vivo studies using animal models have shown promising results in reducing tumor size and improving survival rates when treated with similar compounds. These findings underscore the importance of further pharmacokinetic studies to optimize dosing regimens .

- Structure-Activity Relationship (SAR) : Research into the SAR has revealed that modifications to the bromine and difluoromethyl groups can enhance biological activity and selectivity towards specific targets, providing insights into the design of more effective derivatives .

Comparative Analysis

The following table summarizes key findings from various studies on related compounds:

| Compound | Activity | Mechanism of Action | Reference |

|---|---|---|---|

| 5-Bromo-4-cyano-2-(difluoromethyl)benzoic acid | Antimicrobial, Anticancer | Enzyme inhibition, membrane penetration | |

| Ethyl 5-bromo-4-cyano-2-(trifluoromethyl)benzoate | Antimicrobial | Interaction with receptors | |

| Methyl 5-bromo-4-cyano-2-(trifluoromethyl)benzoate | Antiparasitic | Modulation of enzyme activity |

Q & A

Q. What are the key synthetic strategies for preparing 5-Bromo-4-cyano-2-(difluoromethyl)benzoic acid?

- Methodological Answer : Synthesis typically involves sequential functionalization of a benzoic acid precursor. Bromination and cyano-group introduction can be achieved via electrophilic aromatic substitution or metal-catalyzed coupling (e.g., Suzuki-Miyaura for bromine retention). The difluoromethyl group may be introduced using reagents like diethylaminosulfur trifluoride (DAST) or via radical fluorination . Critical steps include:

- Regioselectivity Control : Use directing groups (e.g., carboxylic acid) to ensure correct substitution positions.

- Purification : Chromatography or recrystallization (solvent selection based on polarity; e.g., ethanol/water mixtures) to isolate high-purity product (>95%) .

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

- Methodological Answer :

- NMR : -NMR resolves aromatic protons (δ 7.5–8.5 ppm) and difluoromethyl groups (split into doublets of quartets, ~50 Hz). -NMR confirms fluorination (δ -110 to -120 ppm for CFH) .

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions ([M-H] expected at m/z ~286) and isotopic patterns (Br: 1:1 for /) .

- IR : Stretching vibrations for -CN (~2240 cm) and -COOH (~1700 cm) validate functional groups .

Advanced Research Questions

Q. How do electronic effects of the substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing cyano and difluoromethyl groups deactivate the aromatic ring, reducing electrophilic substitution rates. However, they enhance stability in Pd-catalyzed couplings (e.g., Buchwald-Hartwig amination). Computational studies (DFT) can map charge distribution:

- Cyano Group : Strong -I effect directs nucleophilic attacks to para positions.

- Difluoromethyl : Inductive -I and steric effects may hinder meta-substitution.

Experimental validation via kinetic studies (monitoring reaction intermediates via LC-MS) is recommended .

Q. What strategies mitigate competing side reactions during bromine retention in multi-step syntheses?

- Methodological Answer : Bromine displacement is a key challenge. Strategies include:

- Protecting Groups : Temporarily mask the carboxylic acid (e.g., methyl ester formation) to prevent nucleophilic aromatic substitution of bromine.

- Low-Temperature Bromination : Use N-bromosuccinimide (NBS) in HSO at 0–5°C to minimize Br overactivity .

- Radical Bromination : AIBN-initiated bromine radicals selectively target unhindered positions without displacing existing substituents .

Q. How does the difluoromethyl group affect biological activity compared to non-fluorinated analogs?

- Methodological Answer : Fluorine’s electronegativity enhances metabolic stability and membrane permeability. Comparative assays (e.g., enzyme inhibition studies):

- Lipophilicity : Measure logP values (HPLC) to assess bioavailability differences.

- Binding Affinity : Surface plasmon resonance (SPR) or ITC quantifies interactions with target proteins (e.g., kinases or GPCRs).

Data shows CFH analogs exhibit 3–5× longer half-lives in vitro than CH derivatives due to reduced CYP450 metabolism .

Data Contradiction Analysis

Q. Discrepancies in reported yields for bromination steps: How to resolve them?

- Methodological Answer : Yields vary (70–99%) depending on solvent polarity and bromine source. For reproducibility:

- Control Experiments : Test HSO vs. DCM as solvents; the former often improves electrophilic substitution efficiency .

- Catalyst Screening : Compare FeBr vs. Lewis acids (e.g., AlCl) to optimize regioselectivity.

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track Br consumption and intermediate formation .

Method Optimization

Q. What purification techniques maximize yield without compromising purity?

- Methodological Answer :

- Size-Exclusion Chromatography : Separates by molecular weight, ideal for removing unreacted precursors.

- pH-Dependent Extraction : Adjust aqueous phase pH to 2–3 (carboxylic acid protonation) for selective partitioning into organic layers (e.g., ethyl acetate) .

- Crystallization : Optimize solvent mixtures (e.g., DMSO/water) via phase diagrams to achieve >99% purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.